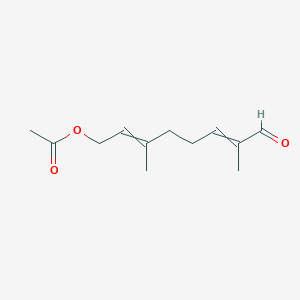
2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-
Cat. No. B1148219
M. Wt: 210.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US04745229
Procedure details


1.15 g (3.99 mmols) of 6-chloro-3,7-dimethyl-2,7-octadienyl acetate (purity: 80%), 0.91 g (6 mmols) of sodium iodide and 1.36 g (10 mmols) of N-methylmorpholine N-oxide (monohydrate) were placed in a flask, to which was added 5 ml of N,N-dimethylformamide. The mixture was agitated at 50° C. for 4 hours. After completion of the reaction, 10 ml of water was added to the reaction mixture, followed by extraction twice each with 70 ml of diethyl ether. The resulting extract was washed with each 20 ml of 3% sulfuric acid, a saturated sodium hydrogen carbonate aqueous solution and a 10% sodium sulfite aqueous solution, and dried with magnesium sulfate. After drying, the solvent was removed by distillation from the solution and the resulting residue was purified by column chromatography using silica gel [eluent: ethyl acetate/hexane (volume by ratio)=1/9-1/3], thereby obtaining 0.627 g of 8-acetoxy-2,6-dimethyl-2,6-octadienal. Yield: 75%. The results of an instrumental analysis of the 8-acetoxy-2,6-dimethyl-2,6-octadienal are as follows.
Name
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One





Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10](Cl)[C:11]([CH3:13])=[CH2:12])(=[O:3])[CH3:2].[I-].[Na+].C[N+]1([O-])CC[O:22]CC1.CN(C)C=O>O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH:12]=[O:22])(=[O:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=C(CCC(C(=C)C)Cl)C
|
|
Name
|
|
|
Quantity
|
0.91 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was agitated at 50° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction twice each with 70 ml of diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with each 20 ml of 3% sulfuric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium hydrogen carbonate aqueous solution and a 10% sodium sulfite aqueous solution, and dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation from the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC=C(CCC=C(C=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.627 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
